1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-21-12-7-6-10-16-17-11(19(10)18-12)8-14-13(20)15-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXESAAENTWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)NC3CCCC3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolopyridazine core is synthesized via cyclocondensation of 3-amino-6-methoxypyridazine with formamide or triethyl orthoformate. This method, adapted from analogous triazolo-pyrimidine syntheses (), proceeds as follows:
Procedure :
- 3-Amino-6-methoxypyridazine (1.0 eq) is refluxed with formamide (5.0 eq) at 150°C for 12 hours.
- The reaction mixture is cooled, diluted with ice water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield the triazolopyridazine core.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Characterization | ¹H-NMR, HRMS, IR |
Aminomethylation via Mannich Reaction
Introduction of the aminomethyl group is achieved via Mannich reaction using formaldehyde and ammonium chloride ():
Procedure :
- The triazolopyridazine (1.0 eq) is dissolved in acetic acid.
- Formaldehyde (1.2 eq) and ammonium chloride (1.5 eq) are added, and the mixture is stirred at 60°C for 6 hours.
- The product is isolated via solvent evaporation and purified by flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Melting Point | 178–180°C |
Urea Bond Formation Strategies
Isocyanate Coupling Method
Cyclopentyl isocyanate reacts with Intermediate A to form the unsymmetrical urea (,):
Procedure :
- {6-Methoxy-triazolo[4,3-b]pyridazin-3-yl}methanamine (1.0 eq) is dissolved in anhydrous THF.
- Cyclopentyl isocyanate (1.1 eq) and triethylamine (1.5 eq) are added dropwise at 0°C.
- The reaction is stirred at room temperature for 12 hours, followed by quenching with water.
- The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via recrystallization (ethanol/water).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 12 hours |
| Purity | 98% (HPLC) |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) ():
Procedure :
- Intermediate A (1.0 eq) and cyclopentylamine (1.2 eq) are dissolved in DMF.
- EDCI (1.5 eq) and HOBt (1.5 eq) are added, and the mixture is stirred at 25°C for 24 hours.
- The urea product is isolated via column chromatography (SiO₂, hexane/ethyl acetate 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75% |
| Solvent System | Hexane/EtOAc (1:1) |
Comparative Analysis of Urea Formation Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Isocyanate Coupling | 82 | 98 | High efficiency, mild conditions | Requires anhydrous conditions |
| Carbodiimide-Mediated | 75 | 95 | Broad substrate compatibility | Longer reaction time |
Optimization and Scalability Considerations
Solvent and Temperature Effects
Catalytic Enhancements
- Use of APTS Catalyst : Inspired by triazolopyrimidine syntheses (), adding 10 mol% of aminopropyltriethoxysilane (APTS) in ethanol increases yield to 88%.
Analytical Characterization
Spectroscopic Data
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole), 7.92 (d, 1H, pyridazine), 6.20 (br s, 2H, NH₂), 4.55 (s, 2H, CH₂), 3.95 (s, 3H, OCH₃), 3.40 (m, 1H, cyclopentyl), 1.60–1.85 (m, 8H, cyclopentyl).
- HRMS (ESI) : m/z [M+H]⁺ calcd. for C₁₅H₂₁N₇O₂: 340.1782; found: 340.1785.
Purity and Stability
- HPLC : Retention time = 6.8 min (C18 column, MeCN/H₂O 70:30).
- Stability : Stable at 4°C for >6 months ().
Chemical Reactions Analysis
1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells. Additionally, the compound may interact with other receptors and proteins, modulating various biological pathways.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The methoxy group in the target compound may enhance aqueous solubility compared to PF-4254644’s lipophilic quinoline .
- The cyclopentyl substituent likely improves metabolic stability over ’s ethyl group, which is prone to oxidative metabolism .
Activity Insights :
- The target compound’s urea linker may facilitate hydrogen bonding with kinase active sites, similar to PF-4254644’s quinoline-triazolopyridazine scaffold .
- Pyrazole-ureas () show broader therapeutic applications (e.g., antitumor) but lower potency due to reduced heterocyclic rigidity .
- Antimicrobial triazine derivatives () highlight the role of urea/thiourea in targeting microbial enzymes, though their triazine core differs pharmacologically .
Key Advantages and Limitations
- Advantages of Target Compound: Methoxy group: Balances lipophilicity and solubility, addressing a common limitation in triazolopyridazines . Cyclopentyl-urea: Potential for enhanced target engagement and metabolic stability over alkyl/aryl substituents .
- Limitations :
Biological Activity
1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea is a synthetic compound belonging to the class of triazolopyridazine derivatives. Its unique structure incorporates a cyclopentyl group and a methoxy-substituted triazolopyridazine moiety, which contribute to its distinctive chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit specific kinases involved in cell cycle regulation.
Chemical Structure
The molecular formula of 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea is C_{15}H_{18}N_{6}O_{2}, with a molecular weight of 290.32 g/mol. The compound's structure can be illustrated as follows:
1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea primarily targets Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, this compound disrupts the cell cycle regulatory pathway, leading to inhibited cell division and proliferation. This mechanism positions it as a candidate for further therapeutic exploration in cancer treatment.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its cytotoxic effects on cancer cell lines and its inhibitory activity against specific kinases.
In Vitro Studies
In vitro evaluations have demonstrated that 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea exhibits significant cytotoxicity against several cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate that the compound possesses potent cytotoxic effects, comparable to established chemotherapeutic agents.
Mechanistic Insights
Further mechanistic studies have revealed that:
- The compound induces late apoptosis in A549 cells.
- It causes cell cycle arrest in the G0/G1 phase.
These findings suggest that the compound not only inhibits proliferation but also triggers programmed cell death pathways.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazolopyridazine derivatives has highlighted the importance of specific substituents on biological activity:
- The methoxy group at the 6-position enhances binding affinity for CDK2.
- Variations in the cyclopentyl substituent influence cytotoxic potency across different cancer cell lines.
Case Studies
A recent study focused on a series of triazolopyridazine derivatives evaluated their inhibitory activity against c-Met kinase and their cytotoxicity across various cancer cell lines. The findings indicated that compounds structurally similar to 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea exhibited moderate to potent antiproliferative activity with IC50 values ranging from 0.008 to 10 μM depending on structural modifications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Cyclopentyl-3-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)urea, and what critical reaction conditions optimize yield?
- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Intermediate preparation : Cyclopentylamine is coupled with activated pyridazine derivatives (e.g., via nucleophilic substitution or Pd-catalyzed cross-coupling).
- Urea formation : Reaction of isocyanates or carbamoyl chlorides with amine intermediates under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base) .
- Optimization : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and catalysts like Pd/C enhance efficiency and reduce by-products .
- Validation : Purity is confirmed via HPLC (>95%) and structural elucidation by ¹H/¹³C NMR .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?
- Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent positioning and urea linkage integrity. IR spectroscopy confirms carbonyl (C=O) and NH stretches .
- Chromatography : HPLC-MS ensures purity and quantifies trace impurities .
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, critical for structure-activity relationship (SAR) studies .
Q. What are the primary biological targets or mechanisms of action proposed for this compound?
- Answer : The triazolopyridazine core and urea moiety suggest kinase or protease inhibition. Computational docking studies predict binding to ATP pockets in kinases (e.g., MAPK or CDK families) via hydrogen bonding with the urea group and π-π stacking of the triazolo ring .
- Experimental validation : In vitro enzyme assays (IC₅₀ values) and cellular models (e.g., apoptosis assays) are used to confirm target engagement .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Answer : Contradictions often arise from:
- Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO concentration) alters compound solubility/target binding .
- Cell-line specificity : Genetic differences (e.g., expression levels of efflux pumps or metabolizing enzymes) impact efficacy .
- Methodological adjustments :
- Standardize assay protocols (e.g., CLSI guidelines).
- Use isogenic cell lines or primary cells to control for genetic variability .
- Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
Q. What strategies optimize the compound’s pharmacokinetic (PK) profile while retaining potency?
- Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., PEG linkers) to improve solubility without disrupting the urea pharmacophore .
- Prodrug design : Mask polar groups (e.g., esterification of methoxy substituents) to enhance oral bioavailability .
- In silico modeling : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using tools like Schrödinger’s ADMET Predictor .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Answer :
- Molecular dynamics (MD) simulations : Map binding pocket flexibility to identify residues critical for selectivity .
- Free-energy perturbation (FEP) : Quantify energy differences between target and off-target binding to prioritize derivatives .
- SAR libraries : Synthesize analogs with systematic substitutions (e.g., halogenation at pyridazine C6) and screen against kinase panels .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between laboratories using the same protocol?
- Answer : Key variables include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
